(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone
Overview
Description
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- is a complex organic compound with the molecular formula C21H18O and a molecular weight of 286.37 g/mol . This compound is characterized by its unique structure, which includes a methanone group attached to a naphthalenyl ring and a 2,3-dihydro-7-methyl-1H-inden-4-yl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-7-methyl-1H-indene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, it may act as an inhibitor or activator of certain enzymes, or it may bind to specific receptors to modulate their activity .
Comparison with Similar Compounds
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- can be compared with other similar compounds such as:
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-2-naphthalenyl-: This compound has a similar structure but with a different substitution pattern on the naphthalenyl ring.
2-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine: This compound features a pyridine ring instead of a naphthalenyl ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c1-14-12-13-20(18-10-5-9-16(14)18)21(22)19-11-4-7-15-6-2-3-8-17(15)19/h2-4,6-8,11-13H,5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQYBBVUZYWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069975 | |
Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63665-87-2 | |
Record name | (2,3-Dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63665-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063665872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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